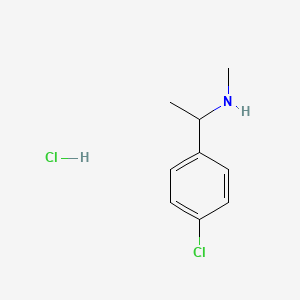

1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Description

1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS 29850-85-9) is a chiral organic compound with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol . Structurally, it consists of a 4-chlorophenyl group attached to an ethanamine backbone, with a methyl group substituting one hydrogen on the amine nitrogen. The compound is often synthesized in enantiomerically pure forms, such as the (R)-enantiomer, which is used as a chiral building block in pharmaceutical research . Key applications include its role in synthesizing bioactive molecules and reference standards in drug development .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFAFYJSZXBEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chlorobenzaldehyde, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride serves as a versatile building block for the creation of various compounds. Its ability to undergo multiple reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure for specific applications.

- Oxidation : Can yield ketones or aldehydes.

- Reduction : Produces secondary or tertiary amines.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Biology

The compound is studied for its interactions with neurotransmitter receptors, particularly in relation to serotonin systems. Preliminary research suggests that it may modulate neurotransmission, which could have implications for treating neurological disorders.

Potential Biological Activities:

- Interaction with serotonin receptors.

- Modulation of neurotransmitter systems.

- Investigation into therapeutic effects on conditions like depression or anxiety.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating neurological disorders. Its unique structure may provide advantages in developing new pharmacological agents targeting specific receptors.

Case Study 1: Neurotransmitter Interaction Studies

A study investigated the binding affinity of this compound to serotonin receptors using radioligand binding assays. The results indicated a moderate affinity for specific receptor subtypes, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for higher yields and purity. By adjusting reaction conditions—such as temperature and reagent concentrations—researchers were able to enhance the efficiency of producing this compound while maintaining its chiral integrity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is thought to affect the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chlorophenyl and Amine Moieties

The following table compares 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride with compounds sharing its core chlorophenyl-amine structure but differing in substituents or backbone:

Key Observations:

- Backbone Length : Shorter chains (e.g., methanamine in CAS 104-11-0 ) reduce molecular weight and alter lipophilicity compared to ethanamine derivatives.

- Substituent Effects: The dimethylaminoethoxy group in chlorphenoxamine enhances antihistaminic activity but increases toxicity .

- Ring Systems : Cyclobutyl or cyclopentyl rings (e.g., in Sibutramine or 1-(2-chloro-4-fluorophenyl)cyclopentanemethanamine ) improve receptor binding but complicate synthesis.

Pharmacological and Toxicological Comparisons

Toxicity Data:

- 1-(4-Chlorophenyl)-N-methylethanamine HCl: Limited acute toxicity data; hazard statements include H302 (harmful if swallowed) .

- Chlorphenoxamine HCl: Oral LD₅₀ in rats is 1000 mg/kg, indicating moderate toxicity .

- Sibutramine HCl: Withdrawn due to cardiovascular risks (e.g., hypertension) despite potent serotonin-norepinephrine reuptake inhibition .

Pharmacokinetics:

- Metabolism: Chlorphenoxamine undergoes extensive hepatic metabolism, producing metabolites like N-demethyl-chlorphenoxamine and hydroxylated derivatives .

- Chirality : The (R)-enantiomer of 1-(4-Chlorophenyl)-N-methylethanamine HCl is prioritized in asymmetric synthesis for its higher enantiomeric purity .

Biological Activity

1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, also known by its CAS number 39959-84-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12ClN·HCl

- Molecular Weight : 201.1 g/mol

- Structure : The compound features a chlorophenyl group attached to a methylethanamine moiety, contributing to its pharmacological properties.

The primary target of this compound is the histamine H3 receptor . This receptor is involved in various neurological processes, including the modulation of neurotransmitter release. By acting on H3 receptors, the compound may influence several biological pathways:

- Neurotransmitter Regulation : It potentially alters the release of neurotransmitters such as dopamine and norepinephrine, which can affect mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .

Biological Activities

- Antimicrobial Properties : Research indicates that this compound may possess significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in relation to nitrogen-based alkylating agents. These agents are known for their ability to damage DNA in cancer cells, leading to cell death .

- Psychoactive Effects : As a psychoactive substance, it has been studied for its effects on the central nervous system. Its action on histamine receptors may contribute to mood enhancement or alterations in cognitive function .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Potential as an alkylating agent in cancer therapy | |

| Psychoactive | Modulates neurotransmitter release |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers found that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential as an antibacterial agent.

Case Study: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of the compound in animal models. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting potential applications in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.